molecular formula C16H13ClN2O2 B286760 N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286760
M. Wt: 300.74 g/mol
InChI Key: ZLDQKLAIZDXLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzisoxazole derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the activation of microglial cells and the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In addition, N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to enhance the activity of acetylcholinesterase, which is involved in the regulation of cognitive function.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance cognitive function. In addition, N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been found to have a low toxicity profile and to be well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide in lab experiments is its low toxicity profile and well-tolerated nature. This makes it a suitable candidate for in vivo studies. However, one of the limitations of using N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide. One area of research could be to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Another area of research could be to study the pharmacokinetics and bioavailability of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide in animal models. In addition, further studies could be conducted to elucidate the mechanism of action of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and neuroprotective effects, and has been found to enhance cognitive function and memory. N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has a low toxicity profile and is well-tolerated in animal models. Although further research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has shown promising results and may have potential as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-3-hydroxybenzisoxazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce oxidative stress in animal models of neurodegenerative diseases. In addition, N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been found to enhance cognitive function and memory in animal models of Alzheimer's disease. These findings suggest that N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide may have potential therapeutic applications in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20)

InChI Key

ZLDQKLAIZDXLOU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.